molecular formula C11H13N3OS2 B3133157 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine CAS No. 383146-87-0

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine

Cat. No.: B3133157
CAS No.: 383146-87-0
M. Wt: 267.4 g/mol
InChI Key: NLUSAENTFBPWFN-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a thieno[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position and a morpholine ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide and subsequent cyclization to form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization and substitution reactions efficiently. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)pyrido[2,3-d]pyrimidine
  • 4-Morpholinothieno[2,3-d]pyrimidine
  • 2-(Methylsulfanyl)-4-aminothieno[2,3-d]pyrimidine

Uniqueness

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is unique due to the combination of the thieno[2,3-d]pyrimidine core with both a methylsulfanyl group and a morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention due to its unique structure and potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a thieno[2,3-d]pyrimidine core with a methylsulfanyl group and a morpholine ring. Its structural uniqueness contributes to its diverse biological activities, particularly as an anticancer agent. The compound is characterized by its ability to inhibit various cancer-related proteins and signaling pathways.

Targets of Action :
The primary targets include:

  • Tyrosine Kinase
  • Extracellular Regulated Protein Kinases (ERK)
  • Phosphatidylinositol-3 Kinase (PI3K)
  • Mammalian Target of Rapamycin (mTOR)
  • Cyclin-dependent Kinases (CDK)
  • Dihydrofolate Reductase

Mode of Action :
The compound binds to the active sites of these proteins, inhibiting their functions and disrupting critical signaling pathways involved in cell growth and survival. This inhibition leads to:

  • Suppression of tumor growth
  • Induction of apoptosis in cancer cells

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. Below are some key findings:

StudyCell Lines TestedIC50 ValueMechanism
U87MG (glioblastoma)8.6 nMInduces apoptosis and cell cycle arrest
SU-DHL-4 (lymphoma)8.6 nMInhibits c-Myc expression
Various cancer linesVariesInhibits multiple kinases involved in tumorigenesis

Case Studies

  • U87MG Glioblastoma Study :
    • The compound demonstrated potent cytotoxic effects against U87MG cells, with an IC50 value indicating effective inhibition of cell proliferation. It was shown to induce apoptosis and arrest the cell cycle at the S phase, highlighting its potential as a therapeutic agent for glioblastoma treatment.
  • Lymphoma Cell Line Study :
    • In SU-DHL-4 cells, the compound reduced c-Myc levels, a critical oncogenic driver, leading to significant antiproliferative effects. This suggests that targeting c-Myc can be a viable strategy for developing new cancer therapies.

Pharmacokinetics

The lipophilic nature of this compound allows it to easily penetrate cellular membranes, facilitating its action within target cells. Preliminary studies suggest favorable pharmacokinetic properties that could support its development as a drug candidate.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thieno[2,3-d]pyrimidine derivatives:

Compound NameBiological ActivityNotable Features
2-(Methylsulfanyl)pyrido[2,3-d]pyrimidineAnticancerSimilar structure but different activity profile
4-Morpholinothieno[2,3-d]pyrimidineAntitumorLacks methylsulfanyl group
2-(Methylsulfanyl)-4-aminothieno[2,3-d]pyrimidineAntimicrobialDifferent substituent affects activity

Properties

IUPAC Name

4-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-16-11-12-9(14-3-5-15-6-4-14)8-2-7-17-10(8)13-11/h2,7H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUSAENTFBPWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C=CSC2=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206540
Record name 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383146-87-0
Record name 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383146-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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